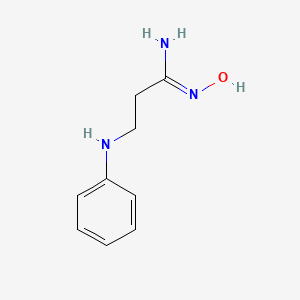![molecular formula C14H15N5O2 B11478130 [5-amino-2-tert-butyl-4-cyano-2-{[(1E)-ethylideneamino]oxy}furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11478130.png)
[5-amino-2-tert-butyl-4-cyano-2-{[(1E)-ethylideneamino]oxy}furan-3(2H)-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-AMINO-2-TERT-BUTYL-4-CYANO-2-{[(E)-ETHYLIDENEAMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE is a complex organic compound with a unique structure that includes a dihydrofuran ring, a cyano group, and an ethylideneaminooxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-AMINO-2-TERT-BUTYL-4-CYANO-2-{[(E)-ETHYLIDENEAMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE typically involves multiple steps, starting with the preparation of the dihydrofuran ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product. For example, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) has been reported to yield good results .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring the process is cost-effective and environmentally friendly. This could include optimizing reaction conditions, using more efficient catalysts, and implementing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(5-AMINO-2-TERT-BUTYL-4-CYANO-2-{[(E)-ETHYLIDENEAMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in products with increased hydrogen content.
Scientific Research Applications
2-(5-AMINO-2-TERT-BUTYL-4-CYANO-2-{[(E)-ETHYLIDENEAMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(5-AMINO-2-TERT-BUTYL-4-CYANO-2-{[(E)-ETHYLIDENEAMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE exerts its effects involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and thereby influencing various biochemical processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydrofuran derivatives and compounds with cyano and ethylideneaminooxy groups. Examples include:
tert-Butyl cyanoacetate: A compound with a cyano group and a tert-butyl group.
Indole derivatives: Compounds with a similar heterocyclic structure.
Uniqueness
What sets 2-(5-AMINO-2-TERT-BUTYL-4-CYANO-2-{[(E)-ETHYLIDENEAMINO]OXY}-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE apart is its combination of functional groups and its potential for diverse applications in various fields of research. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound for scientific studies.
Properties
Molecular Formula |
C14H15N5O2 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-[5-amino-2-tert-butyl-4-cyano-2-[(E)-ethylideneamino]oxyfuran-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C14H15N5O2/c1-5-19-21-14(13(2,3)4)11(9(6-15)7-16)10(8-17)12(18)20-14/h5H,18H2,1-4H3/b19-5+ |
InChI Key |
GZZIJFMWILQDPY-PTXOJBNSSA-N |
Isomeric SMILES |
C/C=N/OC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C(C)(C)C |
Canonical SMILES |
CC=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11478051.png)
![2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile](/img/structure/B11478059.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate](/img/structure/B11478061.png)
![7-(3-Fluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478066.png)
![3-({[2-(4H-1,2,4-triazol-4-yl)pyridin-4-yl]carbonyl}amino)benzoic acid](/img/structure/B11478067.png)
![1-[(2,5-dimethoxy-3,4,6-trimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B11478087.png)

![7,7,8a-trimethyl-1-{[6-(thiophen-2-yl)pyridazin-3-yl]amino}-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B11478102.png)

![2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11478105.png)
![7-(2-chloro-6-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11478106.png)
![4-(1,3-benzodioxol-5-yl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11478112.png)
![N-(4-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)propanamide](/img/structure/B11478118.png)
![Methyl 4-(2,5-dimethylphenyl)-6-{[(4-fluorophenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11478125.png)
